CEPs are a family of small, secreted peptide hormones that play crucial roles in plant growth, development, and stress responses [, , ]. They were first identified in Arabidopsis and subsequently found in various plant species, including Medicago truncatula and Brassica rapa [, , ]. CEPs are characterized by a conserved C-terminal domain that is essential for their biological activity [].
One of the applications of dSPACE is in the study and control of electric generators, particularly those using renewable energy sources (RES). The dSPACE platform facilitates the development of custom control and simulation programs for these generators, enabling researchers to rapidly prototype and test their control algorithms, ensuring efficient operation and integration of RES into the power grid3.
In the wind power domain, dSPACE has been used to optimize the performance of wind turbine control systems. The platform allows for the simulation of operational conditions and environmental scenarios, which is crucial for the design and testing of control algorithms for wind turbines. This includes testing the reliability of safety circuits, yaw control programs, and logic protection procedures, as well as researching control algorithms for power, torque, and pitch angle references. The use of dSPACE in this field enhances the wind turbine's ability to handle gusts and improves its dynamic response, contributing to overall wind turbine security4.
dSPACE has also been compared with Digital Signal Processing (DSP) in the context of producing Space Vector Pulse Width Modulation (SVPWM). The comparative research highlights the advantages of dSPACE over traditional DSP tools, such as improved control effects and the potential for dSPACE to become an alternative choice for system and controller development5.
Although not directly related to dSPACE, it is worth mentioning that DSP itself has a wide range of applications in air and space measuring, such as noise analysis from radio telescopes and satellite data analysis. DSP applications can be divided into those that could be implemented using analog techniques but are enhanced by digital methods, and those that require DSP and cannot be built using only analog methods6.
The synthesis of Dspacer cep involves several key steps that include the protection and deprotection of functional groups. The general synthetic route can be summarized as follows:
The process is designed to ensure high coupling efficiency and purity of the synthesized oligonucleotides, making it suitable for therapeutic applications .
Dspacer cep possesses a unique molecular structure characterized by its abasic nature. The structural formula can be represented as follows:
The compound features a phosphoramidite backbone, which is essential for its role in oligonucleotide synthesis. The absence of a base at one position (abasic site) allows for flexibility in the oligonucleotide chain and facilitates studies on the biological effects of such modifications .
Dspacer cep participates in various chemical reactions primarily related to oligonucleotide synthesis. Key reactions include:
These reactions are critical in developing therapeutic nucleic acids that can interact with biological systems .
The mechanism of action for Dspacer cep primarily revolves around its ability to create abasic sites within oligonucleotides. These sites can influence various biological processes:
Dspacer cep exhibits several notable physical and chemical properties:
These properties make Dspacer cep suitable for various applications in synthetic chemistry and molecular biology .
Dspacer cep has a wide range of applications in scientific research and industry:
DSpacer CEP (chemical name: 3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile) features a sophisticated architecture integrating protective groups, spacer elements, and reactive centers essential for automated oligonucleotide synthesis. Its molecular formula is C35H45N2O6P with a molecular weight of 620.72 g/mol [1] [5]. The compound contains three functionally critical regions:
Table 1: Molecular Properties of DSpacer CEP
Property | Specification |
---|---|
CAS Number | 129821-76-7 |
Molecular Formula | C35H45N2O6P |
Molecular Weight | 620.72 g/mol |
IUPAC Name | 3-[[(2R,3S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Appearance | Colorless to light yellow viscous oil |
Storage Conditions | -20°C under anhydrous environment |
Key Functional Groups | Dimethoxytrityl, tetrahydrofuran, phosphoramidite, cyanoethyl |
The combination of these domains creates a reagent that is soluble in anhydrous acetonitrile (typical working concentration: 0.1M) and sufficiently stable for solid-phase synthesis when handled under strict moisture-free conditions. The stereospecific (2R,3S) configuration ensures seamless integration into the oligonucleotide backbone without distorting helical parameters [5] .
The structural innovation of DSpacer CEP lies in its faithful mimicry of natural abasic sites while overcoming their inherent chemical instability. In native DNA, spontaneous loss of purine bases (depurination) generates reactive aldehydes at the C1' position that can undergo β-elimination, leading to backbone cleavage. DSpacer CEP addresses this limitation through its modified tetrahydrofuran ring system where:
This design produces oligonucleotides with thermodynamically stable abasic sites that resist strand cleavage under physiological conditions while maintaining natural phosphodiester spacing. Crucially, DSpacer maintains the backbone conformation more accurately than flexible alkyl chain spacers (e.g., C3 or C18 spacers), which introduce torsional flexibility and can distort duplex architecture. Studies comparing hybridization stability demonstrate that oligonucleotides containing DSpacer exhibit only minimal perturbation of melting temperatures (ΔTm ≈ -2 to -4°C per modification) compared to significant destabilization (ΔTm ≈ -8 to -15°C) with alkyl chain spacers .
Table 2: Structural Comparison of Backbone Modifiers
Parameter | Natural Deoxyribose | DSpacer CEP | C3 Spacer |
---|---|---|---|
Ring Structure | Deoxyribofuranose | Tetrahydrofuran | Propyl chain |
C1' Chemistry | Aldehyde (reactive) | Hydrogen (stable) | N/A |
Backbone Rigidity | Rigid | Semi-rigid | Flexible |
ΔTm per modification | - | -2 to -4°C | -8 to -15°C |
Base Pair Mimicry | Yes (with base) | Abasic site | Non-nucleosidic spacer |
DNA Polymerase Bypass | Variable efficiency | Consistent bypass | Limited bypass |
The structural authenticity of DSpacer makes it particularly valuable for studying translesion DNA synthesis mechanisms, where replicative polymerases encounter and bypass abasic sites with varying fidelity. Research using DSpacer-incorporated substrates demonstrates that certain DNA polymerases preferentially incorporate adenine opposite the abasic site ("A-rule"), providing critical insights into mutagenic outcomes of abasic site bypass [2] [3].
DSpacer CEP functions within the standard phosphoramidite synthesis protocol through its reactive phosphoramidite group. The synthesis cycle involves four key steps:
The cyanoethyl group within the phosphoramidite moiety serves a critical protective function during synthesis but is removed during standard ammonium hydroxide cleavage/deprotection (55°C for 5-16 hours) through β-elimination, yielding the desired phosphate linkage. Final purification typically employs reverse-phase HPLC or PAGE to isolate full-length DSpacer-containing oligonucleotides, with the DMT group optionally retained or removed depending on application requirements [5] .
Notably, DSpacer CEP demonstrates excellent coupling kinetics comparable to standard nucleoside phosphoramidites, requiring no specialized protocols or extended coupling times. This synthetic compatibility enables its flexible incorporation at any position within an oligonucleotide sequence – internally, at the 5'-terminus, or even in consecutive repeats for extended abasic regions .
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